2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid
Overview
Description
2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C15H14O3. It is a derivative of biphenyl, featuring a methoxy group (-OCH3) at the 2' position and a methyl group (-CH3) at the 5' position on the biphenyl ring, along with a carboxylic acid group (-COOH) at the 3' position. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivatives Synthesis: The synthesis of this compound typically starts with biphenyl as the core structure.
Functional Group Modifications:
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions involved.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Substituted Biphenyl Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2'-methoxy-5'-methylbiphenyl-3-carboxylic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Biphenyl-3-carboxylic acid: Lacks the methoxy and methyl groups.
2'-Methoxybiphenyl-3-carboxylic acid: Lacks the methyl group.
5'-Methylbiphenyl-3-carboxylic acid: Lacks the methoxy group.
Uniqueness: 2'-Methoxy-5'-methylbiphenyl-3-carboxylic acid is unique due to the presence of both methoxy and methyl groups on the biphenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications
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Properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-6-7-14(18-2)13(8-10)11-4-3-5-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUVRKGPIQPCOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680716 | |
Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181381-20-3 | |
Record name | 2'-Methoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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